molecular formula C10H14N2 B11920458 (2-Methyl-1-phenylaziridin-2-yl)methanamine

(2-Methyl-1-phenylaziridin-2-yl)methanamine

Cat. No.: B11920458
M. Wt: 162.23 g/mol
InChI Key: REQPYVKACBBBQC-UHFFFAOYSA-N
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Description

(2-Methyl-1-phenylaziridin-2-yl)methanamine is an organic compound with the molecular formula C10H14N2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a phenyl group and a methyl group attached to the aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-phenylaziridin-2-yl)methanamine typically involves the reaction of 2-methyl-1-phenylaziridine with methanamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-phenylaziridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted aziridine derivatives .

Scientific Research Applications

(2-Methyl-1-phenylaziridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylaziridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1-phenylaziridin-2-yl)methanamine is unique due to the presence of both a phenyl and a methyl group on the aziridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(2-methyl-1-phenylaziridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2/c1-10(7-11)8-12(10)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3

InChI Key

REQPYVKACBBBQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1C2=CC=CC=C2)CN

Origin of Product

United States

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